molecular formula C18H21NO3 B3754063 N-(4-methoxyphenyl)-4-(3-methylphenoxy)butanamide

N-(4-methoxyphenyl)-4-(3-methylphenoxy)butanamide

Cat. No.: B3754063
M. Wt: 299.4 g/mol
InChI Key: VSDNATVUYSERBI-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-4-(3-methylphenoxy)butanamide: is an organic compound that belongs to the class of amides This compound is characterized by the presence of a methoxy group attached to a phenyl ring and a methylphenoxy group attached to a butanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methoxyphenyl)-4-(3-methylphenoxy)butanamide can be achieved through a multi-step process involving the following key steps:

    Formation of 4-(3-methylphenoxy)butanoic acid: This can be synthesized by reacting 3-methylphenol with butyric acid in the presence of a suitable catalyst.

    Conversion to acid chloride: The 4-(3-methylphenoxy)butanoic acid is then converted to its corresponding acid chloride using thionyl chloride.

    Amidation reaction: The acid chloride is then reacted with 4-methoxyaniline to form this compound. This reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(4-methoxyphenyl)-4-(3-methylphenoxy)butanamide can undergo oxidation reactions, particularly at the methoxy and methyl groups.

    Reduction: The compound can be reduced to form the corresponding amine and alcohol derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid) can be used under acidic conditions.

Major Products:

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Introduction of halogen, nitro, or other functional groups on the aromatic rings.

Scientific Research Applications

N-(4-methoxyphenyl)-4-(3-methylphenoxy)butanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-4-(3-methylphenoxy)butanamide involves its interaction with specific molecular targets. The methoxy and methylphenoxy groups may facilitate binding to enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific application and biological context.

Comparison with Similar Compounds

    N-(4-methoxyphenyl)-4-phenoxybutanamide: Similar structure but lacks the methyl group on the phenoxy ring.

    N-(4-methylphenyl)-4-(3-methylphenoxy)butanamide: Similar structure but has a methyl group instead of a methoxy group on the phenyl ring.

Uniqueness: N-(4-methoxyphenyl)-4-(3-methylphenoxy)butanamide is unique due to the presence of both methoxy and methylphenoxy groups, which can influence its chemical reactivity and biological activity. This combination of functional groups may provide distinct properties compared to its analogs.

Properties

IUPAC Name

N-(4-methoxyphenyl)-4-(3-methylphenoxy)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3/c1-14-5-3-6-17(13-14)22-12-4-7-18(20)19-15-8-10-16(21-2)11-9-15/h3,5-6,8-11,13H,4,7,12H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSDNATVUYSERBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCCC(=O)NC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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